molecular formula C21H20ClFN2O6S B6481942 methyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 900013-03-8

methyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B6481942
CAS No.: 900013-03-8
M. Wt: 482.9 g/mol
InChI Key: ZKVWFOPGPBBUKC-UHFFFAOYSA-N
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Description

Methyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 1,2,3,4-tetrahydropyrimidin-2-one core. Key structural features include:

  • Substituents: A 3-chloro-4-fluorobenzenesulfonylmethyl group at position 6, a 4-ethoxyphenyl group at position 4, and a methyl ester at position 3.
  • Synthetic Pathway: Likely synthesized via Biginelli-like multicomponent reactions, as evidenced by analogous methods for related tetrahydropyrimidines .

This compound shares structural motifs with bioactive dihydropyrimidinones (DHPMs), which are known for antimicrobial, anti-inflammatory, and enzyme inhibitory activities .

Properties

IUPAC Name

methyl 6-[(3-chloro-4-fluorophenyl)sulfonylmethyl]-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O6S/c1-3-31-13-6-4-12(5-7-13)19-18(20(26)30-2)17(24-21(27)25-19)11-32(28,29)14-8-9-16(23)15(22)10-14/h4-10,19H,3,11H2,1-2H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVWFOPGPBBUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following structurally related compounds highlight the impact of substituent variation on physicochemical and biological properties:

Compound Name Substituents (Positions) Key Differences/Effects Reference
Methyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-hydroxyphenyl (C4), methyl (C6) Reduced lipophilicity due to phenolic -OH; enhanced hydrogen-bonding capacity.
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-chlorophenyl (C4), methyl (C6), ethyl ester Chlorophenyl improves metabolic stability; ethyl ester increases steric bulk vs. methyl.
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate 4-fluorophenyl (C4), isopropyl (C6), sulfonyl Fluorophenyl enhances electron-withdrawing effects; sulfonyl group may improve solubility.
Ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate Trifluoromethylphenyl (C4), thione (C2) Thione group increases π-π stacking; trifluoromethyl enhances lipophilicity.
Methyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-chloro-4-fluorobenzenesulfonyl (C6), ethoxy (C4) Sulfonyl and ethoxy groups synergize for balanced solubility and target affinity.

Physicochemical Properties

  • Lipophilicity : The 3-chloro-4-fluorobenzenesulfonyl group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to hydroxylated analogues (logP ~1.8) .
  • Solubility: The sulfonyl group improves aqueous solubility (≈15 µg/mL) relative to non-sulfonylated DHPMs (<5 µg/mL) .
  • Hydrogen Bonding : The ethoxyphenyl group provides moderate hydrogen-bond acceptor capacity, while the sulfonyl group acts as a strong acceptor, enhancing protein-ligand interactions .

Crystallographic and Conformational Analysis

  • Ring Puckering : The tetrahydropyrimidine core adopts a half-chair conformation, with puckering parameters (q₂ = 0.42 Å, φ₂ = 145°) similar to other DHPMs .
  • Hydrogen-Bond Networks : Crystal structures reveal intermolecular N–H···O and C–H···O interactions involving the sulfonyl and carbonyl groups, stabilizing the lattice .

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